molecular formula C8H9BrN2O2 B8104851 Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Cat. No.: B8104851
M. Wt: 245.07 g/mol
InChI Key: PIIAAOVXELQGMD-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyrimidin-2-yl)propanoate is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a methyl ester group at the 2-position of the propanoate chain makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes:

    Bromination: Starting with 2-pyrimidinecarboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Esterification: The brominated intermediate is then esterified using methanol in the presence of a strong acid like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common in large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-(5-substituted-pyrimidin-2-yl)propanoates.

    Oxidation: Formation of 2-(5-bromopyrimidin-2-yl)propanoic acid.

    Reduction: Formation of 2-(5-bromopyrimidin-2-yl)propanol.

Scientific Research Applications

Methyl 2-(5-bromopyrimidin-2-yl)propanoate is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibitors and as a building block for nucleoside analogs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyrimidin-2-yl)propanoate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

  • Methyl 2-(5-chloropyrimidin-2-yl)propanoate
  • Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
  • Methyl 2-(5-iodopyrimidin-2-yl)propanoate

Comparison:

  • Reactivity: The bromine derivative is generally more reactive in substitution reactions compared to its chlorine and fluorine counterparts due to the larger atomic radius and lower bond dissociation energy of bromine.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice depends on the desired reactivity and the nature of the final product.

Methyl 2-(5-bromopyrimidin-2-yl)propanoate stands out due to its balanced reactivity and stability, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(8(12)13-2)7-10-3-6(9)4-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIAAOVXELQGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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